molecular formula C8H4Cl2F3NO B1643409 2,3-Dichloro-6-(trifluoromethyl)benzamide CAS No. 186517-38-4

2,3-Dichloro-6-(trifluoromethyl)benzamide

Cat. No. B1643409
CAS RN: 186517-38-4
M. Wt: 258.02 g/mol
InChI Key: IHHADVHBMLGPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,3-Dichloro-6-(trifluoromethyl)benzamide” is a chemical compound . It contains a trifluoromethyl group, which is a common functional group in many FDA-approved drugs .

Scientific Research Applications

  • Supramolecular Chemistry and Biomedical Applications :

    • Benzene-1,3,5-tricarboxamides (BTAs), similar in structure to the compound of interest, have been extensively studied for their supramolecular self-assembly behavior, which is utilized in nanotechnology, polymer processing, and biomedical applications. The self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding and their multivalent nature are particularly notable for applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).
  • Phase Behavior in Ionic Liquids :

    • Studies on the phase behavior of imidazolium- and phosphonium-based ionic liquids with various solutes have revealed significant insights into solvent abilities and environmental applications. This research is relevant for understanding the solubility and environmental impact of related compounds, suggesting potential applications in separation processes and extraction from aqueous solutions (Visak et al., 2014).
  • Environmental Safety and Risk Assessment :

    • The review on per- and polyfluoroalkyl substances (PFASs) and their alternatives highlights the importance of understanding the environmental behavior and toxicological effects of such compounds. This includes assessing their persistence, bioaccumulation, and potential toxicity, which are critical for evaluating the safety and environmental impact of related chemicals (Wang et al., 2019).
  • Herbicide Toxicity and Environmental Impact :

    • A scientometric review on 2,4-D herbicide provides insights into global research trends, including toxicology and environmental effects. This is relevant for understanding the regulatory and safety considerations related to the use of similar chemicals in agricultural settings (Zuanazzi, Ghisi, & Oliveira, 2020).
  • Antioxidant Capacity and Chemical Interactions :

    • The ABTS/PP decolorization assay review elaborates on the chemical interactions and reaction pathways of antioxidants, which can be useful for assessing the oxidative stability and potential antioxidant applications of related compounds (Ilyasov et al., 2020).

Safety and Hazards

The safety and hazards of “2,3-Dichloro-6-(trifluoromethyl)benzamide” are not well-documented . It’s always important to handle chemicals with care and use appropriate personal protective equipment.

Mechanism of Action

Mode of Action

It is thought to act by affecting certain proteins in the body . The interaction of the compound with its targets can lead to various changes in the body’s biochemical processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-6-(trifluoromethyl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its action.

properties

IUPAC Name

2,3-dichloro-6-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHADVHBMLGPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 250 g of 2,3-dichloro-6-trifluoromethylbenzoic acid in 2 liters of benzene was added 5 drops of pyridine and 172 g of thionyl chloride and then the mixture was heated at reflux for 22 hours. After cooling down, the solution was concentrated under reduced pressure, and 2,3-dichloro-6-trifluoromethylbenzyl chloride obtained was added into 1 liter of 28% aqueous ammonia solution, which has been cooled down to 5° C. over 10 minutes with stirring. Then, the solution was further stirred for 1 hour at room temperature. The reaction mixture was extracted with ethyl acetate, and the extract was washed with water and then with saturated saline solution, and was dried over anhydrous magnesium sulfate. The solvent was distilled under reduced pressure, and the crude crystals obtained were washed with n-hexane and then filtered to give 229 g of the title compound(mp. 118-20° C.).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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